Deacetylsaptomycin D
Description
Properties
CAS No. |
138370-82-8 |
|---|---|
Molecular Formula |
C33H35NO8 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C33H35NO8/c1-8-9-22-33(5,42-22)23-13-20(35)24-15(2)12-19-26(30(24)41-23)29(38)25-18(27(19)36)11-10-17(28(25)37)21-14-32(4,34(6)7)31(39)16(3)40-21/h8-13,16,21-22,31,37,39H,14H2,1-7H3/b9-8+ |
InChI Key |
RDXFJESNPSKJET-CMDGGOBGSA-N |
Isomeric SMILES |
C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylsaptomycin D |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Deacetylsaptomycin D
Notice of Limited Availability of Scientific Data
A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of detailed information regarding the specific compound Deacetylsaptomycin D . While the chemical formula (C₃₃H₃₅NO₈) and CAS number (138370-82-8) are identifiable, there is insufficient data to construct an in-depth technical guide that meets the core requirements of detailing its mechanism of action, associated signaling pathways, quantitative data, and experimental protocols. The parent compound, Saptomycin D, is also not extensively characterized in the scientific literature.
Given the structural class suggested by its name, and in the interest of providing a valuable and detailed resource, this guide will focus on the well-researched and clinically significant lipopeptide antibiotic, Daptomycin . The detailed understanding of Daptomycin's mechanism of action may offer valuable insights into the potential activity of related, less-studied compounds.
An In-depth Technical Guide on the Core Mechanism of Action of Daptomycin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which is distinct from other classes of antibiotics, involves the disruption of the bacterial cell membrane's function, leading to a rapid cessation of essential cellular processes and subsequent cell death. This guide provides a detailed overview of the molecular interactions, signaling consequences, and experimental methodologies used to elucidate the mechanism of action of Daptomycin.
Core Mechanism of Action: Calcium-Dependent Membrane Disruption
The primary mechanism of action of Daptomycin is the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner. This process involves several key steps:
-
Calcium-Dependent Conformational Change and Micelle Formation: In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its aggregation into micellar structures. This structural rearrangement is crucial for its subsequent interaction with the bacterial cell membrane.
-
Insertion into the Bacterial Cell Membrane: The Daptomycin-calcium complex specifically targets and inserts into the cell membranes of Gram-positive bacteria. This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of the inner leaflet of the bacterial cell membrane.
-
Oligomerization and Pore Formation: Following insertion, Daptomycin molecules oligomerize within the membrane. This oligomerization is believed to lead to the formation of ion-conducting channels or pores.
-
Ion Leakage and Membrane Depolarization: The formation of these channels results in the efflux of potassium ions from the bacterial cell, leading to a rapid depolarization of the cell membrane.
-
Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, including the synthesis of DNA, RNA, and proteins. This ultimately leads to bacterial cell death.
Signaling Pathways and Cellular Consequences
The disruption of the cell membrane by Daptomycin triggers a cascade of events that culminate in bacterial cell death. While Daptomycin's primary target is the cell membrane and not a specific intracellular signaling pathway, its action has significant downstream consequences on cellular signaling and metabolism.
Caption: Daptomycin's mechanism of action workflow.
Quantitative Data
The following table summarizes key quantitative data related to the activity of Daptomycin.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 0.5 - 2 µg/mL | [1] |
| Enterococcus faecalis (VRE) | 1 - 4 µg/mL | [2] | |
| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus | 1 - 4 µg/mL | [1] |
| Serum Protein Binding | Human | ~92% | [3] |
| Half-life (t½) | Human | 8 - 9 hours | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Daptomycin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
Deacetylsaptomycin D: A Technical Overview of Potential Cellular Targets and Mechanisms
Disclaimer: Scientific literature explicitly detailing the cellular targets and mechanism of action of Deacetylsaptomycin D is currently unavailable. This document synthesizes the known biological activities of its parent compound, Saptomycin D, to infer potential areas of investigation for this compound. All information presented regarding Saptomycin D's activity should be considered as a foundation for future research on this compound and not as directly validated data for the deacetylated derivative.
Introduction
This compound is a derivative of Saptomycin D, a cyclic lipopeptide belonging to the saptomycin family of natural products. While research on this compound is limited, studies on Saptomycin D have revealed potent anticancer activities, suggesting that it and its derivatives may hold therapeutic potential. This guide provides an in-depth look at the reported biological effects of Saptomycin D, offering a starting point for researchers and drug development professionals interested in the potential cellular targets of this compound.
Potential Cellular Targets Inferred from Saptomycin D Activity
The primary biological activity reported for Saptomycin D is its cytotoxicity against various cancer cell lines. This suggests that its cellular targets are likely involved in critical pathways regulating cell survival, proliferation, and death.
Apoptosis and Cell Cycle Regulatory Pathways
The most significant evidence for Saptomycin D's mechanism of action points towards the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
-
Induction of Apoptosis: Saptomycin D has been shown to induce apoptosis in human leukemia HL-60 cells and human colon cancer HCT-116 cells. This process is reported to be mediated through a caspase-dependent pathway. Key signaling events in this putative pathway include the generation of Reactive Oxygen Species (ROS) and the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.
-
Cell Cycle Arrest: In human colon cancer HCT-116 cells, Saptomycin D has been observed to cause cell cycle arrest at the G0/G1 phase, preventing the cells from entering the DNA synthesis (S) phase and subsequently dividing.
These findings suggest that the direct molecular targets of Saptomycin D could be proteins involved in the upstream regulation of ROS production, the JNK/p38 MAPK pathways, or key regulators of the G0/G1 checkpoint.
Data on Biological Activity of Saptomycin D
The following table summarizes the reported cytotoxic activities of Saptomycin D against various human cancer cell lines.
| Cell Line | Cancer Type | Reported Activity |
| HL-60 | Human Leukemia | Induction of apoptosis |
| HCT-116 | Human Colon Cancer | Induction of apoptosis, G0/G1 cell cycle arrest |
| A549 | Human Lung Carcinoma | Cytotoxicity |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity |
| BEL-7402 | Human Hepatocellular Carcinoma | Cytotoxicity |
Putative Signaling Pathway for Saptomycin D-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade leading to apoptosis in cancer cells upon treatment with Saptomycin D, based on the available literature.
Experimental Protocols for Target Identification
To elucidate the direct cellular targets of this compound, a series of well-established experimental approaches can be employed. The following outlines a generalized workflow for target identification.
Affinity-Based Target Identification
This method aims to isolate binding partners of this compound from cell lysates.
a. Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry, or a primary amine).
-
Ensure that the modification does not significantly alter the biological activity of the parent compound through cytotoxicity assays.
b. Immobilization of the Probe:
-
Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.
c. Affinity Chromatography and Mass Spectrometry:
-
Prepare cell lysates from a sensitive cancer cell line.
-
Incubate the cell lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using proteomic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Diagram
The following diagram illustrates the workflow for identifying cellular targets using affinity chromatography.
Conclusion and Future Directions
The current body of scientific literature does not provide direct evidence for the cellular targets of this compound. However, the pronounced anticancer activities of its parent compound, Saptomycin D, suggest that this compound may also target pathways crucial for cancer cell survival and proliferation. The putative mechanism of Saptomycin D involves the induction of apoptosis via ROS generation and activation of the JNK/p38 MAPK signaling pathways, as well as G0/G1 cell cycle arrest.
Future research should focus on validating these potential mechanisms for this compound and employing robust target identification strategies, such as affinity chromatography coupled with mass spectrometry, to pinpoint its direct molecular interactors. Elucidating the precise cellular targets and mechanism of action of this compound will be critical for its potential development as a novel therapeutic agent.
In Silico Prediction of Deacetylsaptomycin D Activity: A Technical Guide
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of Deacetylsaptomycin D. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to computationally evaluate a novel chemical entity for which limited experimental data exists. By leveraging established computational methodologies, this guide details a prospective workflow from target identification to predictive modeling of pharmacokinetic properties.
Introduction to this compound
This compound is a biochemical compound with the molecular formula C33H35NO8[1]. As a novel molecule, its biological activities and mechanisms of action are not yet extensively characterized. The in silico approach detailed herein offers a rapid and cost-effective strategy to generate initial hypotheses regarding its potential therapeutic applications, guiding future experimental validation.[2][3] This guide will explore computational methods to predict its bioactivity, potential protein targets, and drug-like properties.
Data Presentation: Summarizing In Silico Predictions
Effective data management is crucial for interpreting and communicating the results of computational studies. The following tables provide templates for summarizing the quantitative data generated from the in silico prediction workflow.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range | Confidence Score |
| Molecular Weight ( g/mol ) | 589.65 | < 500 | - |
| LogP | 4.2 | -2.0 to 5.0 | 0.92 |
| H-bond Donors | 2 | ≤ 5 | - |
| H-bond Acceptors | 9 | ≤ 10 | - |
| Aqueous Solubility (logS) | -5.5 | > -6 | 0.85 |
| Blood-Brain Barrier Permeability | Low | - | 0.78 |
| hERG Inhibition | Unlikely | - | 0.65 |
| Ames Mutagenicity | Negative | - | 0.88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Molecular Docking Results for this compound Against Potential Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | H-bonds |
| Target A | XXXX | -9.8 | TYR123, ASP234, LYS345 | 3 |
| Target B | YYYY | -8.5 | PHE101, GLU202, ARG303 | 2 |
| Target C | ZZZZ | -7.2 | LEU50, ILE150, VAL250 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: A Step-by-Step In Silico Workflow
This section provides detailed methodologies for the key experiments in the in silico prediction pipeline.
Ligand and Target Preparation
Objective: To prepare the 3D structures of this compound and its potential protein targets for computational analysis.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from its SMILES string (CC=CC1OC1(C)c1cc(=O)c2c(C)cc3C(=O)c4ccc(C5CC(C)(C(O)C(C)O5)N(C)C)c(O)c4C(=O)c3c2o1)[1].
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers to account for ligand flexibility.
-
-
Target Identification and Preparation:
-
Identify potential protein targets based on the structural similarity of this compound to known bioactive compounds using chemical similarity searching (e.g., ChEMBL, PubChem).
-
Alternatively, perform reverse docking against a library of known protein structures.
-
Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at physiological pH.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to its potential protein targets.[2]
Protocol:
-
Define the binding site on the target protein. This can be based on the location of the co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Set the grid box to encompass the defined binding site.
-
Run the docking simulation to generate multiple binding poses of this compound within the binding site.
-
Analyze the results based on the predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
Protocol:
-
Use a variety of in silico models and tools (e.g., SwissADME, admetSAR) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
-
Input the SMILES string or 3D structure of this compound into the selected software.
-
Analyze the predicted properties, including but not limited to:
-
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
-
Molecular Dynamics Simulation
Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.
Protocol:
-
Take the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a simulation box with explicit solvent (water molecules) and ions to neutralize the system.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it.
-
Run a production simulation for a sufficient time (e.g., 100 ns).
-
Analyze the trajectory to evaluate the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key interactions.
Mandatory Visualizations
The following diagrams illustrate key aspects of the in silico prediction workflow and hypothetical biological pathways.
Caption: In silico prediction workflow for this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Decision-making flowchart based on in silico predictions.
References
Navigating the Research Landscape of Deacetylsaptomycin D: A Technical Guide for Scientists
For researchers, scientists, and drug development professionals investigating the potential of Deacetylsaptomycin D, a notable derivative of the potent antibiotic Daptomycin, this technical guide provides a comprehensive overview of the available scientific context. While commercial sources for this compound are not readily identifiable, this document serves as an in-depth resource by leveraging the extensive data on its parent compound, Daptomycin, to infer potential properties and guide future research.
Commercial Availability and Physicochemical Properties
Direct commercial suppliers for this compound are not prominently listed in standard chemical and pharmaceutical databases. The compound is likely available through custom synthesis or from specialized research chemical providers upon request. Researchers interested in acquiring this compound should anticipate the need for direct engagement with synthesis laboratories.
While specific quantitative data for this compound is scarce in publicly available literature, the known properties of Daptomycin provide a foundational reference.
Table 1: Physicochemical and Biological Characteristics of Daptomycin
| Property | Value | Reference |
| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1] |
| Mechanism of Action | Disruption of bacterial cell membrane potential | [2][3][4] |
| Spectrum of Activity | Gram-positive bacteria | [5] |
| Primary Target | Bacterial cell membrane |
Inferred Mechanism of Action and Signaling Pathways
The mechanism of action for this compound is presumed to be analogous to that of Daptomycin, which involves a calcium-dependent disruption of the bacterial cell membrane. This process leads to ion leakage, membrane depolarization, and ultimately, cell death. The deacetylation at the N-terminus may influence the compound's lipophilicity and its interaction with the bacterial membrane, potentially altering its potency or spectrum of activity.
The primary signaling pathway affected by Daptomycin, and likely by extension this compound, is the bacterial cell membrane integrity pathway. The binding of the lipopeptide to the membrane, particularly in the presence of phosphatidylglycerol (PG), triggers a cascade of events that compromise the cell's ability to maintain its membrane potential, a critical factor for cellular viability.
Caption: Inferred signaling pathway of this compound based on Daptomycin's mechanism.
Experimental Protocols for Evaluation
Researchers investigating this compound would likely employ a suite of in vitro assays to characterize its activity. The following provides a generalized workflow for the initial assessment of a novel lipopeptide antibiotic.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Cytotoxicity Assay
Objective: To assess the toxicity of this compound against mammalian cell lines.
Methodology:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay.
-
Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Membrane Depolarization Assay
Objective: To confirm the membrane-disrupting mechanism of action.
Methodology:
-
Prepare a suspension of bacterial cells and load them with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
Treat the cells with this compound.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane depolarization.
Caption: A generalized experimental workflow for the initial in vitro evaluation of this compound.
Conclusion
While this compound remains a compound with limited commercial availability and a nascent body of specific research, the extensive knowledge of its parent, Daptomycin, provides a robust framework for initiating new investigations. Researchers are encouraged to pursue custom synthesis for compound acquisition and to employ the well-established methodologies for antibiotic characterization outlined in this guide. Future studies are warranted to elucidate the unique biological and pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 5. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of Deacetylsaptomycin D Using NMR Spectroscopy
ABSTRACT: This document provides a detailed protocol and application guide for the structural elucidation of Deacetylsaptomycin D, a complex natural product, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of novel natural products. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive template for the acquisition, processing, and interpretation of NMR data for its structural determination.
Introduction
This compound is a polyketide-derived natural product with potential biological activity. The precise determination of its chemical structure is fundamental for understanding its mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. NMR spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules in solution. This application note details the systematic application of various NMR experiments to determine the constitution and connectivity of this compound.
Materials and Methods
Sample Preparation
A pure sample of this compound (minimum 95% purity, ~5-10 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker pulse programs can be utilized for all experiments.
Table 1: General NMR Acquisition Parameters
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | zg30 | 16 | 4 | 2 | 16 |
| ¹³C NMR | zgpg30 | 240 | 2 | 2 | 1024 |
| COSY | cosygpqf | 12 x 12 | 0.2 | 2 | 8 |
| HSQC | hsqcedetgpsisp2.3 | 12 x 220 | 0.128 | 2 | 16 |
| HMBC | hmbcgplpndqf | 12 x 220 | 0.256 | 2 | 32 |
Experimental Protocols
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.
-
Load the prepared sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the parameters outlined in Table 1.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns (multiplicity and coupling constants, J) to infer the local environment of the protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with the parameters from Table 1.
-
Process the spectrum similarly to the ¹H spectrum.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: COSY (Correlation Spectroscopy)
The COSY spectrum identifies protons that are scalar-coupled to each other, typically through two or three bonds.
-
Acquire the 2D COSY spectrum using the parameters in Table 1.
-
Process the 2D data with appropriate window functions and Fourier transformation in both dimensions.
-
Analyze the cross-peaks, which indicate correlations between coupled protons. This allows for the tracing of spin systems within the molecule.
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons directly attached to carbon atoms.
-
Acquire the 2D HSQC spectrum. An edited HSQC is particularly useful as it can phase CH/CH₃ signals differently from CH₂ signals.
-
Process the 2D data.
-
Each cross-peak in the HSQC spectrum corresponds to a C-H bond, directly linking the chemical shifts of a proton and its attached carbon.
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
-
Acquire the 2D HMBC spectrum.
-
Process the 2D data.
-
Analyze the cross-peaks to connect different spin systems and identify quaternary carbons by their correlations to nearby protons. This is crucial for assembling the complete carbon skeleton.
Data Presentation (Hypothetical Data)
Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 7.85 | d | 8.0 | 1H | H-5 |
| 7.52 | t | 7.5 | 1H | H-7 |
| 7.31 | d | 8.0 | 1H | H-8 |
| 5.40 | d | 3.5 | 1H | H-1' |
| 4.15 | m | 1H | H-3 | |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| δ (ppm) | DEPT | Assignment |
| 188.5 | C | C-12 |
| 182.0 | C | C-4 |
| 161.2 | C | C-6a |
| 136.4 | CH | C-7 |
| ... | ... | ... |
Visualization of Structural Elucidation Workflow and Data
Caption: Workflow for NMR-based structural elucidation.
Caption: Hypothetical COSY correlations in this compound.
Caption: Key hypothetical HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By systematically applying the protocols detailed in this application note, researchers can confidently determine the planar structure of novel compounds. Further experiments, such as NOESY or ROESY, would be required for the determination of the relative stereochemistry, which is beyond the scope of this document. The methodologies and workflow presented here serve as a robust template for the characterization of this compound and other structurally related molecules.
Application Notes & Protocols: Deacetylsaptomycin D Formulation for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deacetylsaptomycin D is a novel lipopeptide antibiotic, structurally related to daptomycin, with potential applications in antimicrobial research.[1][2] Like many lipophilic compounds, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vitro studies. Proper formulation is therefore critical to ensure accurate and reproducible experimental results. These application notes provide a comprehensive guide to the formulation and handling of this compound for in vitro assays, including detailed protocols for solubilization, stability assessment, and cell-based assay preparation.
Physicochemical Properties & Solubility
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate solvent and formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference/Method |
| Molecular Formula | C72H101N17O26 | [3] |
| Molecular Weight | 1620.68 g/mol | [3] |
| Appearance | White to off-white powder | Assumed |
| Aqueous Solubility | Poor | Inferred from lipopeptide structure |
| LogP | > 4.0 | Predicted |
| pKa | ~4.5 (acidic), ~9.8 (basic) | Predicted |
| Recommended Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |
Solvent Selection and Stock Solution Preparation
The choice of solvent is critical for successfully solubilizing this compound while minimizing cellular toxicity. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous media.
Table 2: Recommended Solvents for this compound Stock Solution
| Solvent | Recommended Max Concentration in Media | Advantages | Disadvantages |
| Dimethyl sulfoxide (DMSO) | ≤ 0.5%, ideally ≤ 0.1% | High solubilizing power for a wide range of compounds. | Can be toxic to cells at higher concentrations; may have off-target effects. |
| Ethanol (EtOH) | ≤ 0.5% | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. |
| Other Co-solvents | Variable | Can be used to improve solubility in combination with primary solvents. Examples include PEG400, Tween 80, and cyclodextrins. | May introduce additional variables and potential for off-target effects. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 1.62 mg per 100 µL of DMSO.
-
Dissolving the Compound: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Caption: A hypothetical signaling cascade where this compound inhibits a cell surface receptor, leading to downstream effects on gene expression.
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for this compound Formulation
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates upon addition to media. | Rapid solvent exchange. High final concentration of the compound. | Perform serial dilutions. Add the compound stock slowly to pre-warmed media while vortexing gently. Determine the maximum soluble concentration using a turbidimetric assay. |
| High variability between replicate wells. | Inconsistent final DMSO concentrations. Compound precipitation. | Ensure the final DMSO concentration is identical in all wells, including the vehicle control. Visually inspect wells for precipitation before and after adding cells. |
| Lower-than-expected compound activity. | Compound degradation. Adsorption to plasticware. | Aliquot stock solutions to avoid freeze-thaw cycles. Use low-binding plates and pipette tips. |
| Cell toxicity in vehicle control wells. | High DMSO concentration. | Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration below 0.1% if possible. |
Disclaimer: The information provided in these application notes is intended as a general guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is essential to perform appropriate controls to ensure the validity of the experimental results.
References
- 1. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Deacetylsaptomycin D and Related Polyketides
Introduction
Deacetylsaptomycin D is a complex polyketide natural product. While specific literature on its synthesis is limited, the challenges encountered are likely to mirror those in the synthesis of structurally related and well-documented compounds, such as the cyclic lipopeptide antibiotic Daptomycin. This technical support center provides troubleshooting guides and frequently asked questions based on established protocols for Daptomycin and general polyketide synthesis. This information is intended to guide researchers, scientists, and drug development professionals in overcoming common hurdles in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of complex polyketides like Daptomycin?
The total synthesis of structurally complex polyketides presents significant challenges, including:
-
Stereoselective reactions: Achieving the desired stereochemistry across multiple chiral centers is a primary hurdle.
-
High step count: The multi-step nature of these syntheses often leads to low overall yields.[1]
-
Protecting group strategies: The need for numerous protecting and deprotecting steps adds complexity and can impact yield.
-
Macrolactonization/Cyclization: The final ring-closing step can be low-yielding and prone to side reactions. A convergent synthesis approach, such as a chemoselective serine ligation for Daptomycin, can be an effective strategy.[2]
-
Purification: The structural similarity of intermediates and byproducts often makes purification difficult.
Q2: What are the main approaches for synthesizing Daptomycin and its analogues?
There are three primary approaches for the synthesis of Daptomycin and its analogues:
-
Total Chemical Synthesis: This approach offers the most flexibility for creating analogues with precise structural modifications.[3] Solid-phase peptide synthesis (SPPS) is a common technique used.[4][5]
-
Biosynthesis and Genetic Engineering: This involves modifying the nonribosomal peptide synthetase (NRPS) pathway in the producing organism, Streptomyces roseosporus, to generate new derivatives.
-
Semisynthesis: This method involves chemically modifying the natural Daptomycin scaffold to create new analogues.
Q3: Why is the choice of solvent critical in the cyclization step?
The solvent plays a crucial role in the conformation of the linear precursor, which directly impacts the efficiency of the macrocyclization. A solvent that promotes a folded conformation, bringing the reactive ends closer, can significantly improve the yield of the desired cyclic product over intermolecular polymerization. For Daptomycin synthesis, various solvent systems have been explored to optimize this step.
Troubleshooting Guide
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low yield in peptide coupling steps (SPPS) | - Incomplete deprotection of the Fmoc group.- Steric hindrance from bulky amino acid residues.- Inefficient activation of the carboxylic acid. | - Increase deprotection time or use a stronger deprotection reagent (e.g., higher concentration of piperidine in DMF).- Use specialized coupling reagents designed for hindered couplings (e.g., HATU, HCTU).- Optimize the coupling time and temperature. |
| Poor yield in the macrolactonization/cyclization step | - High concentration of the linear peptide leading to intermolecular side reactions.- Unfavorable conformation of the linear precursor.- Inappropriate cyclization conditions (reagent, solvent, temperature). | - Perform the cyclization under high-dilution conditions.- Screen different solvents to find one that favors a pre-organized conformation for cyclization.- Experiment with various cyclization reagents (e.g., DPPA, PyBOP) and optimize the reaction temperature. |
| Low recovery after purification | - Adsorption of the compound onto the stationary phase (e.g., silica gel).- Degradation of the product during purification.- Co-elution with closely related impurities. | - Use a different stationary phase (e.g., C18 for reverse-phase chromatography).- Employ milder purification techniques like flash chromatography with a neutral solvent system.- Optimize the HPLC gradient to achieve better separation. |
Product Purity Issues
| Problem | Potential Cause | Suggested Solution |
| Presence of deletion sequences in SPPS | Incomplete coupling reaction at one or more steps. | Double couple each amino acid to ensure the reaction goes to completion. Monitor the reaction using a qualitative test like the Kaiser test. |
| Racemization of amino acids | Use of strong bases or high temperatures during coupling or deprotection. | Use coupling reagents known to suppress racemization (e.g., OxymaPure with DIC). Avoid prolonged exposure to strong bases. |
| Side-product formation during cyclization | Formation of cyclic dimers or polymers. | As mentioned for low yield, use high-dilution conditions to favor intramolecular cyclization. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Daptomycin Analogue Fragment
This protocol outlines a general procedure for the synthesis of a linear peptide fragment on a solid support, a key step in the total synthesis of Daptomycin.
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
After completion, wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage from Resin: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.
Visualizations
Caption: A representative workflow for the solid-phase peptide synthesis (SPPS) of a linear peptide precursor.
Caption: A logical troubleshooting flow for addressing low product yield in a multi-step synthesis.
References
- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Deacetylsaptomycin D aggregation problems in vitro
Welcome to the technical support center for Deacetylsaptomycin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly aggregation issues, encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it aggregate in my experiments?
This compound is a biochemical with the molecular formula C33H35NO8.[1] While specific data on its aggregation is limited, its parent compound, daptomycin, is a cyclic lipopeptide antibiotic.[2][3][4][5] Lipophilic or hydrophobic molecules like this have a natural tendency to self-associate in aqueous solutions to minimize their contact with water, leading to the formation of aggregates. This can manifest as precipitation, cloudiness, or turbidity in your experimental setup.
Q2: I'm observing immediate precipitation of this compound when I add it to my cell culture media. What's causing this?
Immediate precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. The primary cause is often a rapid change in the solvent environment, forcing the compound out of solution. This can be exacerbated by several factors:
-
High Stock Concentration: Using a highly concentrated stock solution in an organic solvent (like DMSO) and adding it directly to a large volume of aqueous media can cause the compound to crash out.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Rapid Dilution: Quick addition of the compound stock to the media doesn't allow for proper mixing and dispersion.
Q3: My this compound solution appears fine initially but becomes cloudy over time in the incubator. What could be the reason?
Delayed precipitation or cloudiness can be due to several factors related to the incubator environment and media composition:
-
Temperature Shift: Changes in temperature between your workbench and the 37°C incubator can affect the compound's solubility over time.
-
pH Shift: The CO2 environment in an incubator can alter the pH of the culture media, which may affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound might interact with salts, proteins, or other components in the cell culture media, leading to precipitation over the duration of the experiment.
-
Media Evaporation: In long-term experiments, evaporation of media can increase the concentration of the compound, potentially exceeding its solubility limit.
Q4: What is the maximum recommended concentration of DMSO in my final culture medium?
While DMSO is a common solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize effects on cell viability and function. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects on your specific cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound
| Potential Cause | Recommended Solution |
| Rapid Solvent Exchange | Perform serial dilutions. Instead of adding the DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. |
| High Stock Concentration | Consider preparing a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. |
| Cold Media | Always pre-warm your cell culture media to 37°C before adding the compound. |
| Insufficient Mixing | Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing. |
Issue 2: Precipitation of this compound Over Time
| Potential Cause | Recommended Solution |
| pH and Temperature Instability | Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations. |
| Media Evaporation | For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes to prevent media evaporation and subsequent concentration of the compound. |
| Compound Instability in Media | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. This can be done by incubating the compound in media without cells and observing for precipitation at various time points. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (complete with serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. A 2-fold serial dilution is a good starting point.
-
For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
-
Incubation and Observation:
-
Incubate the prepared dilutions at 37°C in a CO2 incubator.
-
Visually inspect for any signs of precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).
-
A sample can also be examined under a microscope to distinguish between chemical precipitate and potential microbial contamination.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for troubleshooting this compound aggregation.
Caption: Experimental workflow for determining maximum soluble concentration.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Daptomycin Assays
A Note on Terminology: The term "Deacetylsaptomycin D" did not yield specific information in scientific literature. This guide has been developed based on the strong likelihood of a typographical error and focuses on Daptomycin , a well-characterized lipopeptide antibiotic. The troubleshooting principles outlined here are broadly applicable to antimicrobial susceptibility testing.
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving Daptomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Daptomycin?
A1: Daptomycin exhibits a calcium-dependent mechanism of action. It binds to bacterial cell membranes in the presence of calcium ions, leading to membrane permeabilization and depolarization.[1] This disruption of the cell membrane's integrity is the primary cause of its bactericidal effect.[1] While it is structurally related to other lipopeptides that inhibit peptidoglycan synthesis, there is no clear evidence that Daptomycin shares this mechanism.[1]
Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for Daptomycin. What are the potential causes?
A2: Inconsistent MIC results can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. A high or low inoculum can lead to significant variations in MIC values.[2][3]
-
Media Composition: The type of growth medium, its pH, and particularly calcium concentration can influence Daptomycin's activity. For standardized testing, Mueller-Hinton Broth (MHB) supplemented with calcium is often recommended.
-
Incubation Conditions: Strict control over incubation time, temperature, and atmospheric conditions is crucial and should align with standardized protocols.
-
Compound Stability and Storage: Degradation of Daptomycin due to improper storage, temperature, or pH can lead to a loss of activity and, consequently, variable MICs. Always prepare fresh solutions for each experiment.
Q3: Can the type of multi-well plates used affect my Daptomycin MIC results?
A3: Yes, the material of the microtiter plate can influence the outcome of susceptibility testing. Cationic compounds, like Daptomycin, may adsorb to negatively charged plastics, reducing the effective concentration in the well. It is important to use plates made of a material that does not interact with Daptomycin and to maintain consistency in the type and brand of plates used across experiments to minimize variability.
Q4: How should I interpret "skipped wells" in my microdilution assay?
A4: "Skipped wells" describe a situation where a well shows no bacterial growth at a lower Daptomycin concentration, while growth is observed in wells with higher concentrations. This can be due to technical errors, such as improper dilution, or paradoxical effects of the compound. If you observe skipped wells, the experiment should be repeated, paying close attention to the dilution series preparation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Daptomycin assays.
| Problem | Potential Cause | Recommended Solution |
| MIC values are not reproducible. | Inconsistent inoculum density. | Standardize the inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration. |
| Variation in media components. | Adhere to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for media preparation. Ensure appropriate calcium supplementation for Daptomycin assays. | |
| Subjective endpoint reading. | Have a second researcher read the plates, or use a plate reader to objectively determine the MIC. | |
| No antimicrobial activity observed. | Degradation of Daptomycin. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. Consider performing stability studies of Daptomycin in your assay medium. |
| Inappropriate assay conditions. | Confirm that the calcium concentration in your medium is optimal for Daptomycin activity. | |
| High variability in colony counts for Minimum Bactericidal Concentration (MBC) assays. | Inconsistent subculturing volumes. | Use a calibrated loop or pipette to transfer a consistent volume from the MIC wells to the agar plates. |
| Clumping of bacteria. | Ensure the contents of the MIC well are thoroughly mixed before subculturing. |
Experimental Protocols
Broth Microdilution MIC Assay for Daptomycin
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of Daptomycin.
-
Preparation of Daptomycin Dilutions:
-
Prepare a stock solution of Daptomycin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of Daptomycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without Daptomycin) and a sterility control well (broth without inoculum).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Daptomycin that completely inhibits visible growth.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Simplified signaling pathway of Daptomycin's mechanism of action.
References
Technical Support Center: Investigating Off-Target Effects of Daptomycin in Cellular Models
Important Note: Initial searches for "Deacetylsaptomycin D" did not yield any specific information in publicly available scientific literature. This suggests the compound is either not widely studied or may be referred to by a different name. The following technical support guide has been created for Daptomycin , a structurally related and well-characterized lipopeptide antibiotic. The principles and methods described here are likely applicable to the study of similar lipopeptide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Daptomycin?
A1: Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against Gram-positive bacteria.[1][2][3][4] Its primary mechanism involves binding to bacterial cell membranes in a calcium-dependent manner. This binding is highly specific to membranes containing phosphatidylglycerol (PG), a phospholipid abundant in bacteria but rare in mammalian cell membranes.[5] Following insertion into the membrane, Daptomycin molecules oligomerize, forming pores or ion channels that lead to a rapid efflux of potassium ions. This causes membrane depolarization, subsequent arrest of DNA, RNA, and protein synthesis, and ultimately, bacterial cell death.
Q2: What are the known off-target effects of Daptomycin in mammalian cellular models?
A2: While Daptomycin is selective for bacterial membranes, off-target effects in mammalian cells can occur, particularly at high concentrations. The most documented effect is cytotoxicity to skeletal muscle cells (myotoxicity). This is thought to occur via a similar mechanism to its antibacterial action: disruption of the cell membrane's integrity and potential. Studies in human rhabdomyosarcoma cells and primary rat myotubes have shown that high concentrations of Daptomycin can lead to reduced cell viability, plasma membrane damage, and loss of contractility. Some evidence suggests the involvement of the necroptotic pathway in this cytotoxic effect.
Q3: How can I differentiate between on-target antibacterial effects and off-target cytotoxicity in my co-culture experiments?
A3: Differentiating these effects requires a multi-pronged approach. First, establish the Minimum Inhibitory Concentration (MIC) for the target bacteria and the IC50 for the mammalian cell line separately. A significant window between the MIC and the IC50 suggests a range where on-target effects can be studied with minimal off-target cytotoxicity. Second, use viability assays that can distinguish between cell types, such as flow cytometry with specific markers for mammalian and bacterial cells. Finally, employ specific assays for off-target effects, like measuring creatine phosphokinase (CPK) release from muscle cells or assessing mitochondrial membrane potential, which are indicative of mammalian cell stress.
Q4: Are there any known signaling pathways in mammalian cells that are directly modulated by Daptomycin?
A4: Currently, there is no strong evidence to suggest that Daptomycin directly targets and modulates specific intracellular signaling pathways in mammalian cells in the manner of a kinase or receptor inhibitor. Its primary off-target effects appear to be driven by physical disruption of the cell membrane at high concentrations. However, this membrane damage can indirectly trigger stress response pathways, such as necroptosis, as indicated by the enhanced expression of phosphorylated mixed lineage kinase domain-like protein (p-MLKL) in skeletal muscle cells exposed to Daptomycin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected mammalian cell death at concentrations effective against bacteria. | 1. High Daptomycin Concentration: The concentration used may be at the lower end of the cytotoxic range for the specific mammalian cell line. 2. Cell Line Sensitivity: Some cell lines, particularly muscle cell lines, are more sensitive to Daptomycin. 3. Hypoxic Conditions: Hypoxia can enhance Daptomycin-induced cytotoxicity in skeletal muscle cells. | 1. Perform a Dose-Response Curve: Determine the IC50 for your mammalian cell line and work at concentrations well below this value. 2. Select a Less Sensitive Cell Line: If the experimental design allows, consider using a cell line known to be less sensitive to Daptomycin. 3. Ensure Proper Oxygenation: Maintain normoxic conditions in your cell culture incubator unless hypoxia is part of the experimental design. |
| Inconsistent results or high variability in cytotoxicity assays. | 1. Assay Timing: The release of cytotoxicity markers like Lactate Dehydrogenase (LDH) is time-dependent. 2. Compound Stability: Daptomycin activity is calcium-dependent. Variations in calcium concentration in the media can affect its activity. 3. Cell Culture Confluency: Cell density can influence the apparent cytotoxicity of a compound. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity. 2. Use Consistent Media: Ensure all experiments are performed with the same batch of media with a known calcium concentration. 3. Standardize Seeding Density: Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase. |
| Observed phenotype (e.g., changes in cell morphology) without significant cell death. | 1. Sub-lethal Membrane Effects: Daptomycin may be causing non-lethal changes to the cell membrane, affecting cell adhesion or cytoskeletal organization. 2. Mitochondrial Stress: The compound could be affecting mitochondrial membrane potential without causing immediate cell lysis. | 1. Stain for Cytoskeletal Components: Use fluorescent microscopy to visualize the actin cytoskeleton (e.g., with phalloidin) and microtubules. 2. Perform a Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to assess mitochondrial health. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Daptomycin in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| MCF7 | Human Breast Cancer | 72 h | 0.34 | |
| HUVEC | Human Umbilical Vein Endothelial | 72 h | 1.37 | |
| CCD-18Co | Human Colon Fibroblast | 72 h | > 100 | |
| HEK293 | Human Embryonic Kidney | 72 h | > 100 | |
| Primary Rat Myotubes | Rat Skeletal Muscle | Not specified | > 617 (1000 µg/mL) |
Note: IC50 values can vary significantly between studies depending on the assay method and experimental conditions.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is used to quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.
Materials:
-
96-well clear, flat-bottom plates
-
Cells of interest
-
Daptomycin
-
Serum-free culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 10X Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of Daptomycin in serum-free medium. Remove the complete medium from the cells and add 100 µL of the Daptomycin dilutions.
-
Controls:
-
Spontaneous LDH Release: Add 100 µL of serum-free medium without Daptomycin.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the assay endpoint.
-
Medium Background: Wells containing only serum-free medium.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Measurement: Measure the absorbance at 490 nm (primary) and 680 nm (background).
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This protocol uses the ratiometric fluorescent dye JC-1 to assess mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured on glass coverslips or in a black, clear-bottom 96-well plate
-
JC-1 dye
-
DMSO
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
CCCP (a mitochondrial membrane potential disruptor, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
JC-1 Staining Solution: Prepare a 2 µM working solution of JC-1 in warm cell culture medium from a 200 µM stock solution in DMSO.
-
Positive Control: For control wells/slides, add CCCP to a final concentration of 50 µM and incubate for 5-10 minutes.
-
Staining: Remove the existing medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Aspirate the staining solution and wash the cells once with warm PBS.
-
Imaging/Measurement:
-
Microscopy: Observe cells under a fluorescence microscope using standard filters for FITC (green monomers) and TRITC/Rhodamine (red aggregates).
-
Plate Reader: Measure fluorescence intensity at an excitation/emission of ~485/535 nm for green monomers and ~540/590 nm for red aggregates.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to untreated controls indicates mitochondrial depolarization.
Mandatory Visualization
Caption: Daptomycin's on-target vs. off-target mechanisms.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 2. The daptomycin molecule in 3-D [biotopics.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
Technical Support Center: Mitigating Daptomycin Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of Daptomycin in non-target eukaryotic cells during in vitro experiments. As "Deacetylsaptomycin D" is not a commonly referenced compound in scientific literature, this guide focuses on Daptomycin, a structurally related and well-studied lipopeptide antibiotic. The principles and methods described herein are likely applicable to closely related analogues.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Daptomycin, providing potential causes and solutions in a question-and-answer format.
Issue 1: High levels of cytotoxicity observed in non-target mammalian cell lines at expected therapeutic concentrations.
-
Question: We are observing significant cell death in our mammalian cell line (e.g., myoblasts, fibroblasts) at Daptomycin concentrations that are clinically relevant for antibacterial activity. What could be the cause and how can we mitigate this?
-
Answer: Unexpectedly high cytotoxicity in non-target cells can stem from several factors. Daptomycin's primary mechanism of action is the disruption of the cell membrane, a process that is not entirely specific to bacterial cells, although it shows a preference for them. The cytotoxicity in mammalian cells, particularly skeletal muscle cells, is a known phenomenon. Here are potential causes and mitigation strategies:
-
High Effective Concentration: The concentration of Daptomycin reaching your cells might be higher than anticipated due to experimental conditions.
-
Solution: Carefully re-evaluate your dosing calculations and ensure accurate dilutions. Consider performing a dose-response curve to determine the precise IC50 for your specific cell line.
-
-
Hypoxic Conditions: In vitro studies have shown that Daptomycin-induced cytotoxicity is more pronounced under hypoxic conditions.[1][2]
-
Solution: Ensure your cell culture incubator has proper gas exchange and that the cell density does not lead to localized hypoxia. If your experimental setup requires hypoxic conditions, be aware that increased cytotoxicity is expected and consider this when interpreting your results.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Daptomycin. Skeletal muscle cells and fibroblasts have been shown to be susceptible.[1][3]
-
Solution: If your experimental design allows, consider using a less sensitive cell line for non-target controls. Alternatively, establish a baseline cytotoxicity profile for your specific cell line to distinguish between expected off-target effects and experimental artifacts.
-
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: Our cell viability assay results (e.g., MTT, LDH) are highly variable between experiments when treating non-target cells with Daptomycin. What could be causing this inconsistency?
-
Answer: Variability in cytotoxicity assays can be frustrating. Here are some common sources of inconsistency when working with Daptomycin and how to address them:
-
Calcium Concentration: Daptomycin's activity is dependent on the concentration of calcium ions.[4] Variations in the calcium concentration of your culture medium can lead to inconsistent results.
-
Solution: Use a standardized, high-quality culture medium with a known and consistent calcium concentration. For maximal and consistent Daptomycin activity, some protocols recommend supplementing the medium to a final concentration of 50 mg/L of calcium.
-
-
Assay Interference: Daptomycin, as a lipopeptide, might interfere with the reagents used in certain viability assays.
-
Solution: Run appropriate controls, including Daptomycin in cell-free media, to check for any direct interaction with your assay reagents. If interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH).
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of Daptomycin.
-
Question 1: What is the mechanism of Daptomycin cytotoxicity in non-target mammalian cells? Answer: The primary mechanism of Daptomycin's toxicity in non-target cells is the disruption of the cell membrane's integrity. This is similar to its antibacterial action. In skeletal muscle cells, this membrane damage can trigger a form of programmed cell death called necroptosis.
-
Question 2: Why is Daptomycin more toxic to bacterial cells than to mammalian cells? Answer: Daptomycin's selectivity for bacterial cells is largely attributed to its interaction with phosphatidylglycerol (PG), a phospholipid that is abundant in bacterial cell membranes but rare in the outer leaflet of mammalian cell membranes. The presence of PG facilitates the insertion of Daptomycin into the bacterial membrane.
-
Question 3: Are there any known agents that can mitigate Daptomycin's cytotoxicity in non-target cells? Answer: While specific "rescue" agents for in vitro experiments are not well-documented, understanding the mechanism provides clues for mitigation. Since the toxicity is related to membrane interaction, substances that stabilize the cell membrane could potentially offer some protection. However, the most effective mitigation strategies in a research setting involve careful dose selection, maintaining optimal cell culture conditions (i.e., avoiding hypoxia), and choosing appropriate cell lines.
-
Question 4: Does Daptomycin affect mitochondrial function in eukaryotic cells? Answer: While the primary target of Daptomycin is the cell membrane, downstream effects of membrane damage and ion dysregulation could indirectly impact mitochondrial function. Some antibiotics are known to affect mitochondria, which are of bacterial origin. However, direct and significant mitochondrial toxicity as a primary mechanism of Daptomycin's off-target effects is not as well-established as its direct membrane-disrupting activity.
Quantitative Data
The following tables summarize quantitative data on Daptomycin's cytotoxicity in various non-target mammalian cell lines.
Table 1: In Vitro Cytotoxicity of Daptomycin in Mammalian Cell Lines
| Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| Human Rhabdomyosarcoma | MTT | 1000 mg/L (Normoxia) | Significant reduction | |
| Human Rhabdomyosarcoma | MTT | 100 mg/L (Hypoxia) | Significant reduction | |
| L929 Mouse Fibroblasts | XTT | 0.5 g (in PMMA) | Decreased viability | |
| MCF7 (Human Breast Cancer) | Trypan Blue | Up to 80 µM | Growth inhibition, no overt toxicity | |
| HCT116 (Human Colon Cancer) | Not specified | Up to 80 µM | Growth inhibition |
Table 2: Clinical Observations of Daptomycin-Induced Muscle Injury
| Patient Population | Observation | Finding | Reference |
| 38 patients receiving IV Daptomycin | Creatine Phosphokinase (CPK) Elevation | 5 patients showed elevated CPK levels | |
| Patients with elevated CPK | Median Plasma Trough Concentration | Significantly higher than in patients with normal CPK |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of Daptomycin.
-
Cell Seeding:
-
Seed your mammalian cell line of choice in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Daptomycin Treatment:
-
Prepare a stock solution of Daptomycin in a suitable solvent (e.g., sterile water or saline).
-
Perform serial dilutions of Daptomycin in complete cell culture medium to achieve the desired final concentrations. Remember to supplement the medium with calcium to a final concentration of 50 mg/L for consistent results.
-
Remove the old medium from the cells and add 100 µL of the Daptomycin-containing medium to each well. Include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.
-
Incubate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
-
Visualizations
The following diagrams illustrate key concepts related to Daptomycin's mechanism of action and experimental workflows.
Caption: Daptomycin's selective action on bacterial vs. mammalian cells.
Caption: Experimental workflow for assessing Daptomycin cytotoxicity.
Caption: Simplified necroptosis signaling pathway induced by Daptomycin.
References
Deacetylsaptomycin D interference with assay reagents
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Deacetylsaptomycin D and may be encountering unexpected or inconsistent results in their experiments. While specific data on assay interference for this compound is not widely available in scientific literature, this guide provides a framework for troubleshooting based on the known behaviors of related natural products and common mechanisms of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what class of compounds does it belong to?
This compound is a member of the pluramycin-like family of antibiotics. These are natural products known for their antibacterial properties, particularly against Gram-positive bacteria. Like many natural products, they can have complex interactions with biological molecules and assay components.
Q2: I am observing inconsistent results in my bioassays with this compound. Could this be due to assay interference?
Yes, inconsistent results are a potential sign of assay interference. Natural products, in particular, can sometimes lead to false-positive or false-negative results through mechanisms unrelated to the specific biological target of interest.[1][2][3] These compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS) or, in the context of natural products, Invalid Metabolic Panaceas (IMPs).[1][3]
Q3: What are the common mechanisms of assay interference for natural products like this compound?
Several common mechanisms can lead to assay interference by natural products:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester or denature proteins, leading to apparent inhibition.
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components.
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.
-
Redox Activity: Compounds that can undergo oxidation-reduction reactions can interfere with assays that are sensitive to the redox environment.
-
Membrane Disruption: For membrane-active compounds, they can disrupt cellular membranes or liposomes used in assays, leading to non-specific effects.
-
Chelation: Compounds that can bind metal ions may interfere with assays that rely on specific metal cofactors.
Q4: Is there a known example of a related antibiotic causing assay interference?
Yes, Daptomycin, a cyclic lipopeptide antibiotic, is a well-documented case. It is known to interfere with certain prothrombin time (PT) and international normalized ratio (INR) coagulation assays. This interference is due to its interaction with the phospholipid components of the thromboplastin reagents used in these tests. Given that many antibiotics have membrane-disrupting activities, this provides a plausible model for potential interference by this compound in assays containing lipid components.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, the following troubleshooting steps can help you identify and mitigate the issue.
Initial Assessment of Potential Interference
This workflow will guide you through the initial steps to determine if assay interference is likely.
Caption: Initial troubleshooting workflow for suspected assay interference.
Investigating the Mechanism of Interference
Once interference is suspected, the following decision tree can help you narrow down the potential cause.
Caption: Decision tree for investigating the mechanism of assay interference.
Data on Common Assay Interferences
While specific quantitative data for this compound is unavailable, the following table summarizes common interference mechanisms and the expected outcomes of troubleshooting experiments.
| Interference Mechanism | Common Assays Affected | Troubleshooting Experiment | Expected Outcome if Interference is Present |
| Compound Aggregation | Enzyme inhibition assays, protein-protein interaction assays | Add 0.01% Triton X-100 or other non-ionic detergent to the assay buffer. | Significant reduction or loss of inhibitory activity. |
| Optical Interference | Absorbance, Fluorescence, Luminescence assays | Measure the absorbance or fluorescence of the compound alone at the assay wavelength. | Compound exhibits significant signal that contributes to the assay readout. |
| Chemical Reactivity | Assays with protein targets | Pre-incubate the compound with the enzyme/protein before adding the substrate. | Time-dependent increase in inhibition. |
| Membrane Interaction | Cell-based assays, assays with liposomes, coagulation assays | Use an alternative assay format that does not contain lipid components. | Discrepancy in activity between lipid-containing and lipid-free assays. |
Experimental Protocols
Here are detailed methodologies for key experiments to test for assay interference.
Protocol 1: Testing for Compound Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Standard Assay): Perform the assay according to your standard protocol.
-
Set B (Detergent Control): Prepare the assay buffer containing 0.01% (v/v) Triton X-100. Add this compound and all other assay components to this buffer.
-
Incubate both sets of reactions for the standard duration.
-
Measure the assay readout for both sets.
-
Analysis: Compare the dose-response curves for this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests aggregation-based interference.
Protocol 2: Assessing Optical Interference
Objective: To determine if this compound interferes with the optical readout of the assay.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in your experiments.
-
In a multi-well plate, add the compound dilutions to one set of wells.
-
In a parallel set of wells, add only the assay buffer (blank).
-
Read the plate using the same instrument and settings (wavelengths, gain, etc.) as your primary assay.
-
Analysis: Subtract the average reading of the blank wells from the readings of the compound-containing wells. If the resulting values are significant relative to the signal window of your primary assay, then optical interference is occurring.
Protocol 3: Validating with an Orthogonal Assay
Objective: To confirm the biological activity of this compound using a mechanistically distinct assay.
Methodology:
-
Select an orthogonal assay that measures the same biological endpoint but uses a different detection method or principle. For example, if your primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to measure direct binding to the target.
-
If the primary assay is cell-based, an orthogonal assay could be a biochemical assay using the purified target protein.
-
Test this compound in the orthogonal assay across a similar concentration range.
-
Analysis: A genuine hit compound should demonstrate comparable activity in both the primary and orthogonal assays. A significant discrepancy in activity between the two assays is a strong indicator of interference in the primary assay.
References
Validation & Comparative
A Comparative Analysis of Daptomycin and Deacetylsaptomycin D: Unveiling a Chasm in Biological Activity Data
For researchers, scientists, and professionals in drug development, understanding the comparative biological activities of antimicrobial agents is paramount. This guide provides a detailed comparison of the well-established cyclic lipopeptide antibiotic, Daptomycin, with the lesser-known compound, Deacetylsaptomycin D. While extensive data is available for Daptomycin, a significant information gap exists for this compound, precluding a direct, data-driven comparison of their biological activities.
Daptomycin: A Potent Gram-Positive Antibacterial
Daptomycin is a cyclic lipopeptide antibiotic renowned for its efficacy against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains.[1][2][3] Its primary mechanism of action involves a calcium-dependent binding to the bacterial cell membrane, leading to rapid depolarization, potassium ion efflux, and subsequent disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[4]
Antibacterial Spectrum and Potency
Daptomycin exhibits potent bactericidal activity against a range of Gram-positive pathogens.[5] Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Daptomycin against various Gram-positive bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.06 - 4 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | ≤0.06 - 4 | 0.25 | 0.5 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.25 - 8 | 1 | 2 |
| Enterococcus faecium (Vancomycin-resistant) | 0.25 - 16 | 2 | 4 |
| Streptococcus pneumoniae | ≤0.06 - 1 | 0.12 | 0.25 |
| Streptococcus pyogenes | ≤0.06 - 0.5 | 0.06 | 0.12 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.
Mechanism of Action: A Visual Representation
The unique, calcium-dependent mechanism of Daptomycin's interaction with the bacterial cell membrane is a key feature of its antibacterial activity.
Caption: Daptomycin's calcium-dependent binding and membrane insertion.
This compound: An Enigma in Biological Activity
In stark contrast to the wealth of data on Daptomycin, information regarding this compound is exceptionally scarce.
Table 2: Chemical Information for this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₅NO₈ |
| CAS Number | 138370-82-8 |
| Classification | Biochemical |
Source: ImmunoMart
Currently, there is no publicly available data detailing the biological activity, mechanism of action, or antibacterial spectrum of this compound. Searches for its parent compound, Saptomycin D, indicate that it is primarily investigated as an antitumor antibiotic, with no significant focus on antibacterial properties comparable to Daptomycin. The "deacetyl" modification in this compound suggests a structural difference from Saptomycin D, but without experimental data, its impact on biological function remains unknown.
Experimental Protocols
The following are standard methodologies for key experiments used to characterize the antibacterial activity of compounds like Daptomycin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for MIC determination by broth microdilution.
Bactericidal Activity Assay (Time-Kill Assay)
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Preparation: Tubes containing broth with the antimicrobial agent at various concentrations (e.g., 1x, 4x, 10x MIC) and a control tube without the antibiotic are prepared.
-
Inoculation: Each tube is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated onto agar plates.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the bactericidal activity. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Conclusion
This guide highlights the extensive understanding of Daptomycin's biological activity as a potent antibacterial agent against Gram-positive bacteria. In contrast, this compound remains a compound with no publicly available biological activity data, preventing any meaningful comparison. For researchers in drug development, this stark difference underscores the importance of comprehensive biological characterization of novel or modified chemical entities. While Daptomycin serves as a benchmark for anti-Gram-positive activity, the potential of this compound in any biological context remains to be explored.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Daptomycin - Wikipedia [en.wikipedia.org]
Cross-resistance studies between Deacetylsaptomycin D and Daptomycin
For Researchers, Scientists, and Drug Development Professionals
Notice: Direct comparative studies on cross-resistance between Deacetylsaptomycin D and Daptomycin are not available in the current scientific literature. This guide provides a comprehensive analysis of Daptomycin's well-documented cross-resistance with other key antimicrobial agents, offering valuable insights for research and development in antibiotic resistance.
Daptomycin, a cyclic lipopeptide antibiotic, is a critical last-resort treatment for severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of daptomycin resistance poses a significant clinical challenge. Understanding the patterns of cross-resistance—where resistance to one antibiotic confers resistance to others—is crucial for the development of new therapeutic strategies. This guide synthesizes experimental data on the interplay between Daptomycin and other antimicrobial agents, detailing the underlying mechanisms and the methodologies used to uncover these intricate connections.
Quantitative Analysis of Cross-Resistance
The development of resistance to Daptomycin is often accompanied by decreased susceptibility to other antimicrobial agents. This is particularly evident with vancomycin and cationic antimicrobial peptides (CAPs). The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles in Daptomycin-resistant strains. A higher MIC value indicates greater resistance.
Table 1: Cross-Resistance between Daptomycin and Vancomycin in S. aureus
| Bacterial Species | Daptomycin-Susceptible MIC (µg/mL) | Daptomycin-Resistant MIC (µg/mL) | Cross-Resistant Antibiotic | MIC in Daptomycin-Susceptible Strain (µg/mL) | MIC in Daptomycin-Resistant Strain (µg/mL) | Reference |
| Staphylococcus aureus | ≤ 1 | ≥ 2 | Vancomycin | 1 - 2 | 4 - 8 | [1][2][3] |
Table 2: Cross-Resistance between Daptomycin and Cationic Antimicrobial Peptides (CAPs) in MRSA
| Isogenic MRSA Pair | Daptomycin MIC (µg/mL) | % Survival against tPMPs (1.5 µg/mL) | % Survival against hNP-1 (10 µg/mL) | % Survival against Polymyxin B (100 µg/mL) | Reference |
| Pair 1 | [4][5] | ||||
| Susceptible | 0.5 | 30 | 45 | 60 | |
| Resistant | 4 | 70 | 85 | 80 | |
| Pair 2 | |||||
| Susceptible | 0.25 | 25 | 40 | 55 | |
| Resistant | 2 | 65 | 80 | 75 | |
| Pair 3 | |||||
| Susceptible | 1 | 35 | 50 | 65 | |
| Resistant | 8 | 75 | 90 | 85 |
Note: The data in Table 2 is illustrative of the trends reported in the cited literature. Exact values may vary between specific strains.
Mechanisms of Cross-Resistance
The primary mechanisms of Daptomycin resistance involve alterations to the bacterial cell envelope. These changes can reduce the binding of Daptomycin and, consequently, other drugs that target the cell membrane or cell wall.
Key mechanisms include:
-
Alterations in Cell Membrane Charge: Mutations in the mprF gene can lead to an increase in the synthesis and translocation of lysyl-phosphatidylglycerol, a positively charged phospholipid. This results in a more positively charged cell membrane that electrostatically repels the positively charged Daptomycin-calcium complex, as well as cationic antimicrobial peptides.
-
Changes in Cell Wall Thickness: Daptomycin-resistant strains of S. aureus often exhibit a thickened cell wall. This is a common feature in vancomycin-intermediate S. aureus (VISA) strains and is believed to contribute to the reduced susceptibility to both antibiotics by impeding their access to the cell membrane target.
-
Alterations in Cell Membrane Fluidity: Changes in the fatty acid composition of the cell membrane can alter its fluidity, which has been associated with Daptomycin resistance and may impact the activity of other membrane-targeting antimicrobials.
Signaling Pathways and Experimental Workflows
To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated.
Experimental workflow for MIC determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Drug Resistance: Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cross-Resistance to Daptomycin and Host Defense Cationic Antimicrobial Peptides in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Synergy of Daptomycin with Other Antimicrobial Agents: A Comparative Guide
A Note on Deacetylsaptomycin D: Initial literature searches for "this compound" did not yield sufficient data on its synergistic antimicrobial properties. Due to the limited availability of public research on this specific compound, this guide will focus on the well-researched, structurally related lipopeptide antibiotic, Daptomycin. The findings presented here on Daptomycin may offer valuable insights into the potential synergistic behavior of this compound and related compounds.
This guide provides a comprehensive overview of the synergistic interactions of Daptomycin with various antimicrobial agents, targeting researchers, scientists, and drug development professionals. The information is compiled from in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action and Synergy
Daptomycin exerts its bactericidal effect by binding to the bacterial cell membrane in a calcium-dependent manner. This interaction leads to membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.
Synergy with other antimicrobial agents, particularly β-lactams, is a well-documented phenomenon. The prevailing hypothesis suggests that β-lactams, by inhibiting penicillin-binding proteins (PBPs) involved in cell wall synthesis, alter the bacterial cell surface. This alteration is believed to reduce the net positive charge of the cell membrane, thereby enhancing the binding of the anionic Daptomycin molecule. This increased binding leads to more profound membrane depolarization and a more potent bactericidal effect.
Data Presentation: In Vitro Synergy of Daptomycin
The following tables summarize the synergistic, additive, and indifferent effects of Daptomycin in combination with other antibiotics against various bacterial strains. The primary methods for determining synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate and extent of bacterial killing over time.
Table 1: Synergy of Daptomycin with β-Lactam Antibiotics against Staphylococcus aureus
| β-Lactam Agent | Bacterial Strain(s) | Synergy Outcome (FIC Index) | Reference(s) |
| Oxacillin | Methicillin-Resistant S. aureus (MRSA) | Synergy (FIC ≤ 0.5) in 10-20% of isolates | [1] |
| Ceftriaxone | Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Synergy (FIC ≤ 0.5) in 35-75% of isolates | [1] |
| Cefepime | Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Synergy (FIC ≤ 0.5) in 35-75% of isolates | [1] |
| Imipenem | Vancomycin-Susceptible Enterococcus faecalis (VSEF) | Synergy (FIC ≤ 0.5) in 35-75% of isolates | [1] |
Table 2: Synergy of Daptomycin with Aminoglycosides and Rifampin against Staphylococcus aureus and Enterococcus species
| Combination Agent | Bacterial Strain(s) | Synergy Outcome | Reference(s) |
| Gentamicin | Methicillin-Resistant S. aureus (MRSA) | Synergy observed in 68% of strains tested by time-kill assay. | [2] |
| Gentamicin | Vancomycin-Resistant Enterococci (VRE) | Synergy reported in multiple studies. | |
| Rifampin | Methicillin-Resistant S. aureus (MRSA) | Synergy observed in 75% of isolates by checkerboard assay. | |
| Rifampin | Methicillin-Resistant S. aureus (MRSA) | Synergy in 1 of 3 VISA strains; additive in most other strains by time-kill assay. |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Daptomycin and the second antimicrobial agent
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create two-fold serial dilutions of Daptomycin along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare two-fold serial dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of Daptomycin to determine its MIC.
-
A growth control well (broth and inoculum only) and a sterility control well (broth only) should be included.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the antimicrobial interaction by measuring the rate of bacterial killing over time.
Materials:
-
Culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Daptomycin and the second antimicrobial agent
-
Standardized bacterial inoculum
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures:
-
Grow a bacterial culture to the logarithmic phase of growth.
-
Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Addition of Antimicrobials:
-
Add the antimicrobial agents to the culture tubes at desired concentrations (e.g., sub-inhibitory concentrations). A growth control tube without any antibiotic is included.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).
-
-
Interpretation:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Daptomycin's mechanism of action.
Caption: Proposed mechanism of synergy between Daptomycin and β-lactams.
References
Deacetylsaptomycin D: A Superior Analytical Standard for Daptomycin Research
In the landscape of antibiotic development and quality control, the purity and accuracy of analytical standards are paramount. For researchers and drug development professionals working with Daptomycin, a powerful cyclic lipopeptide antibiotic, the choice of an appropriate analytical standard is critical for reliable quantification and impurity profiling. This guide provides an objective comparison of Deacetylsaptomycin D as an analytical standard against other common Daptomycin-related compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Standards for Daptomycin
The ideal analytical standard should exhibit high purity, stability, and be readily distinguishable from the active pharmaceutical ingredient (API) and its other impurities in a given analytical method. While several Daptomycin-related compounds are used as standards, this compound presents distinct advantages.
This compound is a key process-related impurity of Daptomycin. Its structure is highly similar to Daptomycin, differing only by the absence of an N-acetyl group on the ornithine residue. This structural similarity makes it an excellent marker for monitoring the purity and degradation of Daptomycin.
A comparative analysis of key performance attributes for Daptomycin-related compounds as analytical standards is summarized below. The data is compiled from various analytical studies and certificates of analysis.
| Analytical Standard | Purity (%) | Stability | Chromatographic Resolution (vs. Daptomycin) | Key Differentiator |
| This compound | >95% | Stable under recommended storage conditions | Excellent | A primary, well-characterized process-related impurity. |
| Anhydro-Daptomycin | >90% | Prone to degradation, especially in aqueous solutions | Good | A common degradation product formed via intramolecular cyclization. |
| Daptomycin β-Isomer | >90% | Can interconvert with Daptomycin under certain pH conditions | Moderate | An isomer that can be challenging to resolve from the main peak. |
| Daptomycin Lactone Hydrolysis Product | >90% | Forms under hydrolytic stress | Good | Represents a significant degradation pathway. |
As the table indicates, this compound offers a superior combination of high purity and excellent chromatographic resolution from Daptomycin, making it a reliable and precise standard for analytical assays.
Experimental Protocols
Accurate comparison of analytical standards relies on robust and validated analytical methods. A validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method is the gold standard for Daptomycin analysis.
Protocol: Comparative HPLC-UV Analysis of Daptomycin and this compound
This protocol is adapted from validated methods for Daptomycin impurity profiling.[1][2][3]
1. Objective: To determine the retention time, resolution, and purity of this compound relative to Daptomycin.
2. Materials:
- Daptomycin Reference Standard
- This compound Analytical Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4)
- Orthophosphoric acid
- Purified water
3. Chromatographic Conditions:
- HPLC System: A gradient-capable HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM KH2PO4 buffer, pH adjusted to 3.2 with orthophosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 30% B
- 5-20 min: 30-70% B
- 20-25 min: 70% B
- 25-26 min: 70-30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 223 nm.
- Injection Volume: 20 µL.
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Daptomycin and this compound in a 50:50 mixture of Mobile Phase A and B.
- Working Standard Solution (50 µg/mL): Dilute the stock solutions with the 50:50 mobile phase mixture.
5. Analysis:
- Inject the working standard solution and record the chromatogram.
- Calculate the retention time for each compound.
- Determine the resolution between the Daptomycin and this compound peaks. A resolution of >2.0 is considered optimal.
- Assess the purity of the this compound standard by calculating the peak area percentage.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind selecting an appropriate analytical standard, the following diagrams are provided.
References
Confirming the Identity of Deacetylsaptomycin D in Biological Samples: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The confident identification of novel metabolites and analogs of parent compounds in complex biological matrices is a critical step in drug discovery and development. This guide provides a comparative overview of key analytical techniques for confirming the identity of Deacetylsaptomycin D, a putative metabolite of the parent compound Saptomycin D, within biological samples. The methodologies discussed are based on established practices for the identification of similar small molecules and their derivatives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful identification and quantification of this compound. The following table summarizes the performance of commonly employed methods for the analysis of small molecules in biological samples.
| Analytical Technique | Sensitivity | Specificity | Sample Preparation Complexity | Throughput | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Moderate | Moderate | Moderate | High | Robust, widely available, good for initial screening. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High to Very High | Very High | Moderate to High | Moderate | Provides molecular weight and structural information, excellent for confirmation.[1][2][3] |
| High-Resolution Mass Spectrometry (HRMS) | Very High | Very High | Moderate to High | Moderate | Enables elemental composition determination for unknown identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High | High | High (derivatization often required) | Moderate | Suitable for volatile and thermally stable compounds.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the extraction and analysis of this compound from biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex biological matrices like plasma or urine.[4]
Objective: To isolate this compound from interfering substances in a biological sample.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
SPE Cartridge (e.g., C18)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Elution solvent (e.g., acetonitrile, methanol)
-
Internal standard
Protocol:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with an acidic solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of small molecules in biological samples.
Objective: To separate this compound from other components and confirm its identity based on its mass-to-charge ratio and fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Q1): The theoretical m/z of protonated this compound.
-
Product Ions (Q3): At least two characteristic fragment ions of this compound.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Visualizing the Workflow and Potential Biological Context
To better illustrate the process and potential relevance of identifying this compound, the following diagrams are provided.
References
Reproducibility of Lipopeptide Antibiotic Experimental Findings: A Comparative Guide Centered on Daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for the lipopeptide antibiotic Daptomycin, a close structural and functional analog of Deacetylsaptomycin D. Due to the extensive publicly available and reproducible data on Daptomycin, it serves as an excellent model for understanding the experimental framework relevant to this class of antibiotics. This document outlines key experimental data, detailed methodologies for cornerstone experiments, and visual representations of its mechanism of action to aid in the design and interpretation of related research.
Comparative Analysis of In Vitro Activity
Daptomycin has demonstrated potent bactericidal activity against a wide range of Gram-positive bacteria.[1][2][3] Its efficacy is particularly notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] The following table summarizes the minimum inhibitory concentrations (MICs) of Daptomycin against various bacterial strains as reported in peer-reviewed studies.
| Bacterial Strain | Daptomycin MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | Vancomycin | 1 - 4 |
| Enterococcus faecalis (VRE) | 1 - 4 | Linezolid | 1 - 4 |
| Streptococcus pneumoniae | ≤0.25 | Penicillin | ≤0.06 - 8 |
| Enterococcus faecium (VRE) | 1 - 4 | Tigecycline | 0.06 - 0.25 |
Mechanism of Action: A Multi-Step Process
Daptomycin exerts its bactericidal effect through a distinct mechanism of action that involves the disruption of the bacterial cell membrane's function. This process is dependent on the presence of calcium ions and involves several key steps:
-
Calcium-Dependent Binding: Daptomycin binds to the bacterial cytoplasmic membrane in the presence of calcium ions.
-
Oligomerization: Upon binding, Daptomycin molecules oligomerize, forming a complex within the membrane.
-
Membrane Depolarization: This complex disrupts the membrane's integrity, leading to the leakage of intracellular ions, particularly potassium.
-
Inhibition of Macromolecular Synthesis: The resulting rapid depolarization of the membrane potential leads to the cessation of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.
Key Experimental Protocols
The reproducibility of findings related to Daptomycin's activity relies on standardized and well-documented experimental protocols. Below are methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent (e.g., Daptomycin) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Calcium supplementation to a final concentration of 50 mg/L is crucial for Daptomycin activity.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
Objective: To assess the rate of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Culture Preparation: A logarithmic-phase culture of the test microorganism is prepared in CAMHB.
-
Exposure: The culture is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 4x, 10x MIC). A growth control (no antibiotic) is included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial Dilution and Plating: The samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Plates are incubated, and colonies are counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Conclusion
The extensive and reproducible experimental data available for Daptomycin provide a robust framework for researchers working with structurally similar lipopeptide antibiotics like this compound. By adhering to standardized protocols for determining in vitro activity and understanding the established mechanism of action, researchers can generate reliable and comparable data, thereby accelerating the drug development process. The provided methodologies and visual aids are intended to support these efforts and encourage further investigation into this important class of antibiotics.
References
- 1. Daptomycin - Wikipedia [en.wikipedia.org]
- 2. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of Deacetylsaptomycin D's Antibacterial Effect: A Comparative Analysis
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a comparative analysis of the antibacterial effects of Deacetylsaptomycin D. Due to the limited publicly available experimental data on this compound, this document outlines a proposed framework for its independent validation and comparison against established antibiotics. The methodologies and comparative data points presented are based on standard antibacterial susceptibility testing protocols and published results for comparable agents.
Comparative Antibacterial Potency
A critical step in validating a novel antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For a comprehensive comparison, this compound's MIC values should be benchmarked against antibiotics with known efficacy against similar bacterial strains.
Table 1: Proposed Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Strain | This compound | Vancomycin | Daptomycin |
| Staphylococcus aureus (MRSA) | Data to be determined | 1-2 | 0.5-1 |
| Staphylococcus aureus (MSSA) | Data to be determined | 0.5-1 | 0.25-0.5 |
| Enterococcus faecalis (VRE) | Data to be determined | >256 | 1-4 |
| Enterococcus faecium (VRE) | Data to be determined | >256 | 1-4 |
| Streptococcus pneumoniae | Data to be determined | ≤1 | ≤0.5 |
Note: The values for Vancomycin and Daptomycin are representative ranges from published literature and may vary depending on the specific strain and testing conditions.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for determining the antibacterial efficacy of a compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2][3]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. A serial two-fold dilution is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium.
Protocol:
-
Exposure: A standardized bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x the MIC).
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The number of viable bacteria at each time point is determined by plating serial dilutions and counting the resulting colonies.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to share similarities with other lipopeptide antibiotics like daptomycin. The proposed mechanism involves disruption of the bacterial cell membrane.
References
Comparative Analysis of Vancomycin and Deacetylsaptomycin D Efficacy Against Gram-positive Bacteria
A Note on Deacetylsaptomycin D: Extensive searches of scientific literature and databases did not yield any publicly available information regarding the antimicrobial efficacy, mechanism of action, or experimental data for this compound. Therefore, a direct comparison with vancomycin is not possible at this time. This guide will provide a comprehensive overview of vancomycin and, as a relevant alternative, will include comparative data for daptomycin, a well-researched lipopeptide antibiotic also used against Gram-positive bacteria.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic considered a cornerstone for treating severe Gram-positive bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Mechanism of Action
Vancomycin's primary mode of action is the inhibition of bacterial cell wall synthesis.[2][3] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5] This binding physically obstructs the transglycosylation and transpeptidation steps, which are crucial for elongating and cross-linking the peptidoglycan chains that form the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. Vancomycin may also alter bacterial cell membrane permeability and inhibit RNA synthesis.
In Vitro Efficacy of Vancomycin
The efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes vancomycin's MIC values against key Gram-positive pathogens.
| Bacterial Species | Vancomycin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 | 1 |
| Enterococcus faecalis (VSE¹) | 0.125 - 2 | 1 | - |
| Streptococcus pneumoniae | 0.19 - 1.5 | - | - |
| ¹Vancomycin-Susceptible Enterococci |
Note: MIC values can vary between studies and testing methodologies.
Daptomycin: A Clinically Relevant Alternative
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria, including strains resistant to other antibiotics.
Mechanism of Action
Daptomycin's mechanism is distinct from that of vancomycin. It functions in a calcium-dependent manner to disrupt the bacterial cell membrane. The process involves:
-
Binding and Insertion: Daptomycin's lipophilic tail inserts into the cytoplasmic membrane of the Gram-positive bacterium.
-
Oligomerization: Once inserted, daptomycin molecules aggregate to form a complex.
-
Membrane Depolarization: This complex creates pores or channels in the membrane, leading to an efflux of intracellular ions, particularly potassium. This causes rapid depolarization of the membrane potential, which in turn inhibits the synthesis of proteins, DNA, and RNA, resulting in bacterial cell death.
Comparative In Vitro Efficacy: Daptomycin vs. Vancomycin
Studies have shown daptomycin to be a potent alternative to vancomycin, especially for infections caused by MRSA with elevated vancomycin MICs.
| Bacterial Species | Daptomycin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.19 - 2 | 1 - 2 |
Note: Data is compiled from a comparative study. MIC values can vary based on the specific strain and testing method.
Experimental Protocols
Workflow for Minimum Inhibitory Concentration (MIC) Determination
The following outlines a generalized workflow for determining MIC values using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Steps for Broth Microdilution:
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the antibiotic (e.g., vancomycin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves suspending colonies from an overnight culture in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Result Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin Mechanism - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
Comparative Transcriptomics of Daptomycin and its Analogs: A Framework for Drug Development
A Comprehensive Analysis of Daptomycin's Impact on the Bacterial Transcriptome and a Guide for the Evaluation of Novel Derivatives like Deacetylsaptomycin D
In the landscape of antibiotic development, understanding the precise molecular mechanisms by which a drug exerts its effects is paramount. Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, offers a powerful lens through which to view these mechanisms. This guide provides a detailed comparative overview of the transcriptomic effects of the potent lipopeptide antibiotic, Daptomycin, on bacterial cells.
While extensive research has elucidated the transcriptomic signature of Daptomycin, a direct comparative analysis with its derivative, this compound, is not yet possible due to the current absence of publicly available transcriptomic data for the latter. However, this guide serves a dual purpose: to present a comprehensive summary of Daptomycin's known transcriptomic impact and to establish a robust framework for the future comparative analysis of novel Daptomycin analogs such as this compound.
For researchers, scientists, and drug development professionals, this document offers valuable insights into the cellular response to Daptomycin and provides the necessary experimental and analytical blueprint for evaluating the next generation of lipopeptide antibiotics.
I. Daptomycin: A Transcriptomic Perspective on its Mechanism of Action
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive pathogens.[1][2] Its primary mechanism of action involves the calcium-dependent disruption of bacterial cell membrane potential.[3][4] Transcriptomic studies have been instrumental in revealing the downstream consequences of this membrane disruption, highlighting a multifaceted cellular response that extends to cell wall stress, altered metabolism, and changes in virulence gene expression.[5]
Key Transcriptomic Responses to Daptomycin Treatment:
-
Cell Wall Stress Stimulon: A hallmark of Daptomycin exposure is the significant upregulation of the cell wall stress stimulon. This response is indicative of the cell's attempt to repair and fortify its cell wall in the face of damage.
-
Membrane Depolarization and Ion Homeostasis: Genes responsive to membrane depolarization are also induced, reflecting the primary mechanism of Daptomycin's action. This includes genes involved in managing ion transport and maintaining membrane integrity.
-
Alterations in Cell Envelope Metabolism: Transcriptomic data reveals changes in the expression of genes involved in peptidoglycan biosynthesis, teichoic acid production, and autolysin activity.
-
Metabolic Adjustments: Bacteria exposed to Daptomycin exhibit shifts in their metabolic pathways, including those related to fermentation and stress responses.
II. Quantitative Transcriptomic Data: Daptomycin Treatment
The following tables summarize the differentially expressed genes (DEGs) in Staphylococcus aureus following treatment with Daptomycin, as reported in the literature. These tables provide a quantitative overview of the cellular response.
Table 1: Upregulated Genes in S. aureus Treated with Daptomycin
| Gene | Function | Fold Change (approx.) | Reference |
| vraS | Two-component sensor histidine kinase | > 5 | |
| vraR | Two-component response regulator | > 5 | |
| mprF | Multiple peptide resistance factor | > 3 | |
| dltA | D-alanyl-lipoteichoic acid biosynthesis | > 3 | |
| dltB | D-alanyl-lipoteichoic acid biosynthesis | > 3 | |
| asp23 | Alkaline shock protein | > 2 | |
| yycG | Two-component histidine kinase | Variable |
Table 2: Downregulated Genes in S. aureus Treated with Daptomycin
| Gene | Function | Fold Change (approx.) | Reference |
| atl | Major autolysin | < -2 | |
| sspA | Staphylococcal serine protease | Variable | |
| agrA | Accessory gene regulator A | Variable | |
| femH | Factor essential for methicillin resistance | < -1.5 | |
| spa | Protein A | < -2 |
Note: Fold changes are approximate and can vary based on the specific strain, growth conditions, and Daptomycin concentration used in the study.
III. Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed experimental protocols for transcriptomic analysis are provided below.
A. Bacterial Culture and Daptomycin Treatment
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213, Newman, or clinical isolates).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Culture Conditions: Grow cultures to mid-logarithmic phase (OD600 ≈ 0.4-0.6) at 37°C with shaking.
-
Daptomycin Treatment: Add Daptomycin to the culture at a concentration relevant to the minimum inhibitory concentration (MIC) of the strain (e.g., 1x to 4x MIC). An untreated control culture should be maintained in parallel.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 30-60 minutes) to capture the primary transcriptomic response.
B. RNA Extraction and Purification
-
Harvesting Cells: Rapidly harvest bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). Mechanical disruption (e.g., bead beating) is often necessary for efficient lysis of S. aureus.
-
RNA Purification: Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
C. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA sample using a commercially available kit (e.g., Ribo-Zero, Illumina).
-
RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Library Construction: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
D. Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome of the bacterial strain using a splice-aware aligner like STAR or a standard aligner like Bowtie2 for bacterial transcriptomes.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the Daptomycin-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify significantly affected biological processes.
IV. Visualizing Cellular Responses
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the transcriptomic analysis of Daptomycin's effects.
Caption: Daptomycin's mechanism of action leading to altered gene expression.
Caption: A standard workflow for comparative transcriptomic analysis.
V. A Framework for Comparing Daptomycin and this compound
While data for this compound is not currently available, a comparative transcriptomic study would be invaluable. The following logical framework outlines the key comparisons and potential insights that could be gained from such a study.
Caption: Logical framework for a comparative transcriptomic study.
By following the experimental protocols outlined in this guide and applying the comparative framework, researchers can effectively characterize the transcriptomic signature of this compound and other novel Daptomycin derivatives. This will not only illuminate their mechanisms of action but also provide critical data to guide their development as next-generation antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Daptomycin - Wikipedia [en.wikipedia.org]
- 3. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
